2H-Azepin-2-one, 7-acetyl-1,3-dihydro-
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Overview
Description
2H-Azepin-2-one, 7-acetyl-1,3-dihydro- is a heterocyclic compound that belongs to the azepine family. Azepines are seven-membered nitrogen-containing rings, which are of significant interest due to their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- can be achieved through various methods. One common approach involves the cyclization of ketoesters with primary amines under microwave-assisted conditions . Another method includes the metal-catalyzed intramolecular hydroamination of alkyne functions by amide moieties . These reactions typically require specific catalysts such as palladium or gold to facilitate the cyclization process .
Industrial Production Methods
Industrial production of azepine derivatives often involves one-pot synthesis methods, which are efficient and cost-effective. These methods include the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . These approaches allow for the large-scale production of azepine derivatives with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2H-Azepin-2-one, 7-acetyl-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydroamination, gold catalysts for cyclization, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized azepine derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
2H-Azepin-2-one, 7-acetyl-1,3-dihydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand-efficient pan-BET bromodomain inhibitor, binding simultaneously to both bromodomains . This interaction disrupts the acetyl-lysine histone protein-protein interaction, which is relevant in various disease mechanisms, including cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- include:
1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds are structurally analogous and exhibit similar biological activities.
Dibenzazepinones: These compounds are also used in medicinal chemistry and have comparable pharmacological properties.
Uniqueness
What sets 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- apart is its specific acetyl group at the 7-position, which may confer unique biological activities and chemical reactivity compared to other azepine derivatives .
Properties
CAS No. |
50407-21-1 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
7-acetyl-1,3-dihydroazepin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(11)9-7/h2-4H,5H2,1H3,(H,9,11) |
InChI Key |
NWNATBUKTHXFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CCC(=O)N1 |
Origin of Product |
United States |
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